

A Comparative Guide to the Spectroscopic Analysis of N-methoxy-N-methylamides

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Compound of Interest

Compound Name: *N,O-Dimethylhydroxylamine*

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For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. N-methoxy-N-methylamides, commonly known as Weinreb amides, are crucial intermediates in organic synthesis, valued for their ability to react with organometallic reagents to form ketones and aldehydes without over-addition.^{[1][2][3][4]} This guide provides a comparative spectroscopic analysis of Weinreb amides using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a clear comparison with other common amide types and including detailed experimental protocols.

Spectroscopic Fingerprints of Weinreb Amides

The unique structural features of Weinreb amides, specifically the N-methoxy group, give rise to characteristic signals in both NMR and IR spectra, allowing for their unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For Weinreb amides, both ¹H and ¹³C NMR provide distinct and diagnostic peaks.

¹H NMR Spectroscopy:

In ¹H NMR spectra, N-methoxy-N-methylamides typically exhibit two characteristic sharp singlets corresponding to the N-methyl (N-CH₃) and N-methoxy (O-CH₃) protons. The chemical

shifts of these protons are key identifiers.

- N-CH₃ Protons: These protons typically resonate in the range of δ 3.1-3.3 ppm.
- O-CH₃ Protons: These protons are generally found slightly downfield, in the range of δ 3.6-3.8 ppm.[5]

It is worth noting that in some cases, particularly with ortho-substituted aromatic Weinreb amides, peak broadening for the N-methoxy and N-methyl groups may be observed due to the presence of rotamers.[6]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of a Weinreb amide is characterized by the resonance of the carbonyl carbon and the two distinct methyl carbons.

- Carbonyl Carbon (C=O): The amide carbonyl carbon typically appears in the range of δ 165-175 ppm.[5][7]
- N-CH₃ Carbon: The N-methyl carbon signal is usually found around δ 32-34 ppm.[5]
- O-CH₃ Carbon: The N-methoxy carbon resonates further downfield, typically in the range of δ 61-62 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Weinreb amides, the most prominent feature is the carbonyl (C=O) stretching vibration.

- Carbonyl (C=O) Stretch: Weinreb amides show a strong absorption band for the carbonyl group in the region of 1630-1680 cm⁻¹.[5][8][9] This is a characteristic frequency for amide carbonyls.

Unlike primary and secondary amides, Weinreb amides lack N-H bonds, and therefore, their IR spectra do not show the characteristic N-H stretching bands typically observed between 3100 and 3500 cm⁻¹.[10]

Comparative Spectroscopic Data

To highlight the unique spectroscopic features of Weinreb amides, the following tables compare their typical NMR and IR data with those of primary, secondary, and tertiary amides.

Table 1: Comparative ^1H NMR Chemical Shifts (ppm)

Proton Type	Weinreb Amide	Primary Amide	Secondary Amide	Tertiary Amide
N-H	Absent	5.0 - 8.5 (broad)	5.0 - 8.5 (broad)	Absent
N-CH ₃	3.1 - 3.3	N/A	2.7 - 3.0	2.8 - 3.1
O-CH ₃	3.6 - 3.8	N/A	N/A	N/A
α -Protons	2.0 - 2.5	2.0 - 2.5	2.0 - 2.5	2.0 - 2.5

Table 2: Comparative ^{13}C NMR Chemical Shifts (ppm)

Carbon Type	Weinreb Amide	Primary Amide	Secondary Amide	Tertiary Amide
C=O	165 - 175[5][7]	170 - 180	170 - 180	170 - 180
N-CH ₃	32 - 34[5]	N/A	~35	~37
O-CH ₃	61 - 62[5]	N/A	N/A	N/A
α -Carbon	20 - 35	20 - 35	20 - 35	20 - 35

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibration	Weinreb Amide	Primary Amide	Secondary Amide	Tertiary Amide
N-H Stretch	Absent	3100 - 3500 (two bands)[10]	3100 - 3500 (one band)[10]	Absent
C=O Stretch	1630 - 1680[5][8] [9]	1630 - 1695	1630 - 1680	1630 - 1670
N-H Bend	Absent	1590 - 1650	1510 - 1570	Absent

Experimental Protocols

Standard procedures for acquiring NMR and IR spectra are applicable to N-methoxy-N-methylamides.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the Weinreb amide sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Chloroform-d (CDCl_3) is a common choice as it is a versatile solvent for many organic compounds.[5]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ^1H and ^{13}C NMR, with its signal set to 0 ppm.[11][12] Alternatively, the residual solvent peak can be used as a reference.[5]
- Data Acquisition:
 - Record the ^1H NMR spectrum. A typical acquisition might involve 16-32 scans.
 - Record the ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.[13]
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

IR Spectroscopy Protocol

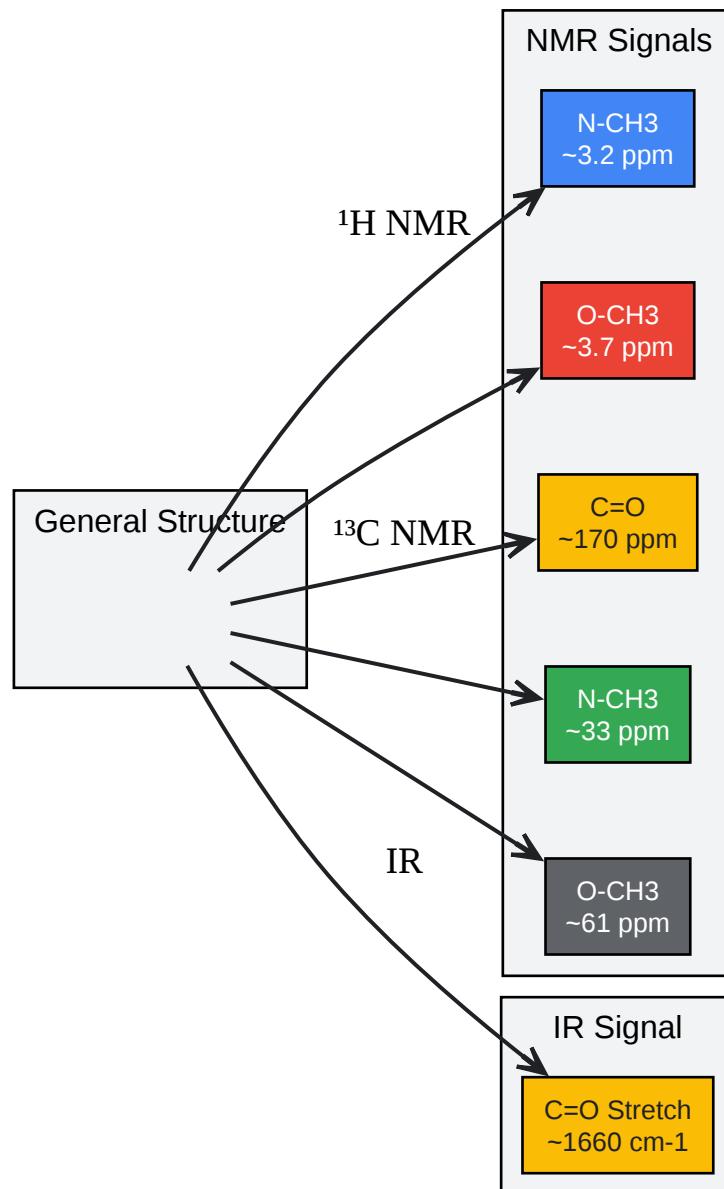
- Sample Preparation:

- Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
- KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
- Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum. A background spectrum of the salt plates, KBr pellet, or solvent should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and their frequencies.

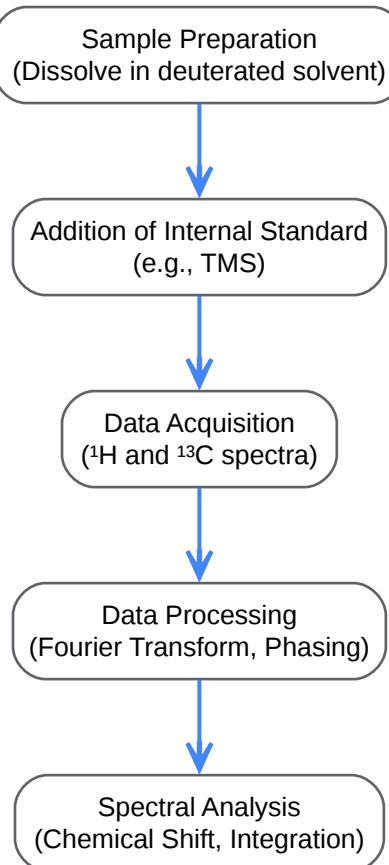
Visualizing Spectroscopic Relationships

The following diagrams, generated using the DOT language, illustrate the key structural features of a Weinreb amide and their corresponding spectroscopic signals.

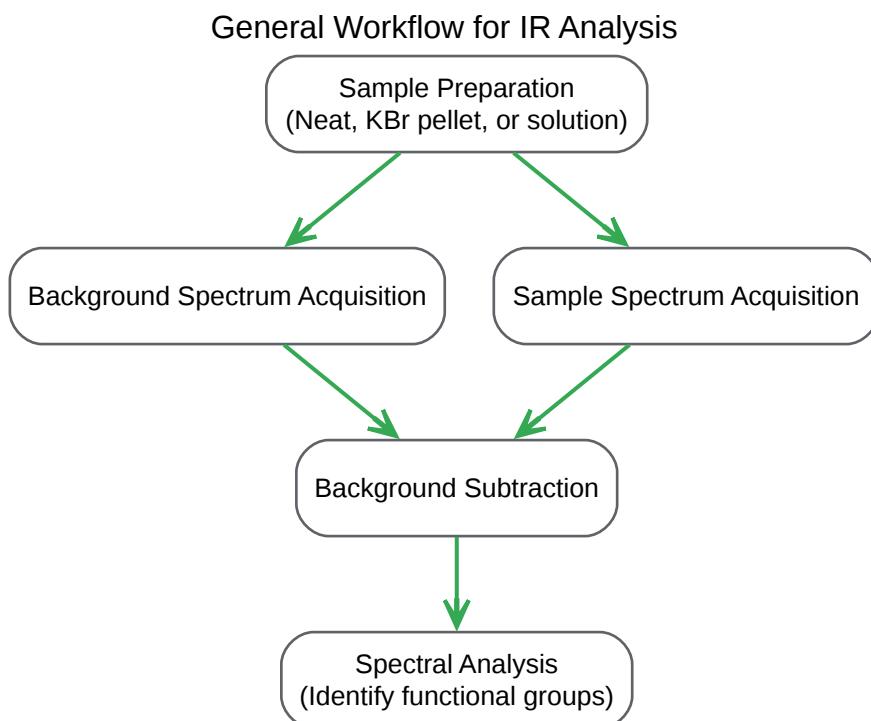
Key Spectroscopic Features of a Weinreb Amide

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Caption: Key ¹H NMR, ¹³C NMR, and IR signals for a typical Weinreb amide.

General Workflow for NMR Analysis[Click to download full resolution via product page](#)

Caption: A generalized workflow for performing NMR spectroscopic analysis.



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Caption: A generalized workflow for performing IR spectroscopic analysis.

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